

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Synthesis, Analysis, and Applications

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Compound of Interest

Compound Name: *2-Phenylethyl hexanoate*

Cat. No.: *B1581171*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-phenylethyl hexanoate**, a versatile ester with applications ranging from flavor and fragrance to potential roles in biochemical research. This document moves beyond a simple recitation of facts to offer in-depth protocols and expert insights into its synthesis, characterization, and safe handling, tailored for a scientific audience.

Chemical Identity and Properties

Chemical Abstract Service (CAS) Number: 6290-37-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synonyms: A variety of synonyms are used in literature and commerce. Being aware of these is crucial for comprehensive literature searches and procurement. Common synonyms include:

- Phenethyl hexanoate[\[2\]](#)[\[3\]](#)[\[5\]](#)
- 2-Phenethyl hexanoate[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Phenylethyl caproate[\[2\]](#)[\[3\]](#)[\[5\]](#)
- 2-Phenylethyl caproate[\[2\]](#)[\[3\]](#)
- Hexanoic acid, 2-phenylethyl ester[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Hexanoic acid, phenethyl ester[3][4][5]
- Benzylcarbonyl caproate[2][5]
- Benzylcarbonyl hexanoate[2]
- FEMA No. 3221[2][3]

Molecular Formula: C₁₄H₂₀O₂[2][4]

Molecular Weight: 220.31 g/mol [2]

Physicochemical Properties:

Property	Value	Source
Appearance	Colorless liquid	[6]
Odor	Floral, honey, waxy, sweet	[6]
Boiling Point	263 °C	[7]
Density	0.971 g/mL at 25 °C	[6]
Refractive Index	n _{20/D} 1.486	[6]
Solubility	Insoluble in water; soluble in ethanol and ether	[8]

Synthesis of 2-Phenylethyl Hexanoate

The synthesis of **2-phenylethyl hexanoate** is most commonly achieved through Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] An increasingly popular alternative is enzymatic synthesis, which offers a greener and more specific reaction pathway.

Fischer-Speier Esterification: A Classic Approach

This method relies on the reaction of hexanoic acid with 2-phenylethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the

equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water formed is removed.[10]

Experimental Protocol:

- Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.[10]
- Reagent Addition: To the round-bottom flask, add 1.0 molar equivalent of hexanoic acid and 1.5 molar equivalents of 2-phenylethanol.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.
- Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
 - Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation to obtain pure **2-phenylethyl hexanoate**.

Causality Behind Experimental Choices:

- Excess Alcohol: Using an excess of 2-phenylethanol shifts the reaction equilibrium towards the formation of the ester, increasing the yield.
- Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
- Reflux: Heating the reaction mixture increases the reaction rate.
- Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, preventing the reverse reaction and ensuring the purity of the final product.

Diagram of Fischer Esterification Workflow:



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Caption: Workflow for the synthesis of **2-phenylethyl hexanoate** via Fischer esterification.

Enzymatic Synthesis: A Green Alternative

Enzymatic synthesis, particularly using lipases, offers a more environmentally friendly and highly selective method for ester production.^[11] This approach avoids the use of harsh acids and high temperatures, often leading to higher purity products with fewer side reactions.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, combine 1.0 molar equivalent of hexanoic acid (or a triglyceride source like coconut oil) and 1.0-1.5 molar equivalents of 2-phenylethanol in an organic solvent such as hexane.^[12]
- Enzyme Addition: Add an immobilized lipase (e.g., Novozym® 435 from *Candida antarctica* or a lipase from *Pseudomonas*) to the mixture.^{[11][13]}

- Incubation: Incubate the mixture at a controlled temperature (typically 30-60°C) with gentle agitation for a specified period (e.g., 24 hours).[\[11\]](#)[\[13\]](#)
- Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
- Purification:
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

- Immobilized Enzyme: Immobilization enhances the stability and reusability of the lipase, making the process more cost-effective.
- Organic Solvent: While solvent-free systems are being developed, an organic solvent like hexane can improve substrate solubility and reduce viscosity.
- Controlled Temperature: Enzymes have optimal temperature ranges for activity. Exceeding this can lead to denaturation and loss of function.

Diagram of Enzymatic Synthesis Workflow:



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Caption: Workflow for the enzymatic synthesis of **2-phenylethyl hexanoate**.

Analytical Characterization

Accurate characterization of **2-phenylethyl hexanoate** is essential for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **2-phenylethyl hexanoate**.

Experimental Protocol:

- Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS) is typically used. [\[14\]](#)
 - Injector Temperature: 250 °C
 - Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. [\[14\]](#)
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. [\[15\]](#)
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify **2-phenylethyl hexanoate** by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). [\[4\]](#)[\[15\]](#) Key fragment ions for **2-phenylethyl hexanoate** include m/z 104 (tropylium ion), which is characteristic of the phenylethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of **2-phenylethyl hexanoate**, particularly for purity assessment and quantification in complex mixtures.

Experimental Protocol:

- Sample Preparation: Dissolve the sample in the mobile phase.
- HPLC Conditions:
 - Column: A reverse-phase column (e.g., C18) is suitable.
 - Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is often used.[\[2\]](#)
 - Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
- Data Analysis: Quantify the compound by comparing the peak area to a standard curve prepared from a known concentration of pure **2-phenylethyl hexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl group, and the protons of the hexanoyl chain.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the ester linkage and the structure of the alkyl and aryl groups.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in the molecule. The IR spectrum of **2-phenylethyl hexanoate** will show a strong absorption band around 1735 cm^{-1} , which is characteristic of the $\text{C}=\text{O}$ stretch of the ester group.[\[16\]](#)

Safety and Toxicology

While **2-phenylethyl hexanoate** is generally regarded as safe for its intended use in flavors and fragrances, proper laboratory handling procedures are essential.

- Acute Toxicity: It is considered to have low acute toxicity.[\[3\]](#)

- Irritation: May cause serious eye irritation.[17] Skin contact should also be avoided.[5]
- Handling:
 - Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
 - Work in a well-ventilated area or a fume hood.
 - Avoid inhalation of vapors.
- Storage: Store in a tightly closed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Beyond its established use in the flavor and fragrance industry, the chemical structure of **2-phenylethyl hexanoate** and related compounds suggests potential applications in other scientific fields.

- Starting Material for Synthesis: The phenylethyl ester moiety can serve as a building block for more complex molecules. For instance, related structures, 2-(2-phenylethyl)chromones, have been investigated for a range of biological activities, including anti-diabetic, anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[18] Researchers can use **2-phenylethyl hexanoate** as a starting point for the synthesis of novel compounds with potential therapeutic value.
- Biochemical Probes: The ester linkage is susceptible to enzymatic cleavage by esterases. This property could be exploited in the design of pro-drugs or biochemical probes, where the release of the active compound is triggered by specific enzymes.
- Antimicrobial Research: 2-Phenylethanol, a component of **2-phenylethyl hexanoate**, is known to have antimicrobial properties.[19] Research into the bacteriostatic activity of 2-phenylethanol derivatives could extend to esters like **2-phenylethyl hexanoate**, exploring their potential as antimicrobial agents or as part of antimicrobial formulations.

Conclusion

2-Phenylethyl hexanoate is a well-characterized compound with established synthesis and analytical methods. While its primary applications are in the flavor and fragrance industry, its chemical structure and the biological activities of related compounds suggest intriguing possibilities for its use in broader research and development contexts. This guide provides the foundational knowledge and practical protocols for scientists to effectively work with and explore the potential of this versatile ester.

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